molecular formula C16H14ClNO2 B3035760 (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate CAS No. 338413-36-8

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate

Cat. No. B3035760
CAS RN: 338413-36-8
M. Wt: 287.74 g/mol
InChI Key: DRNPYIKCLNQPRX-ZHACJKMWSA-N
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Description

The compound (4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. Carbamates are known for their varied applications, including their use as insecticides, herbicides, and in pharmaceuticals. The presence of a 4-chlorophenyl group suggests potential biological activity, which may include oncogenic properties as indicated by the related compound 1-(4-chlorophenyl)-1-phenyl-2-propynyl carbamate, which has been shown to induce tumor formation in rats .

Synthesis Analysis

The synthesis of carbamate compounds can be achieved through various methods. A related synthesis approach is seen in the production of methyl N-phenyl carbamate, which was synthesized from aniline using methyl formate as a carbonylating agent . This method offers a greener alternative to traditional synthesis routes by avoiding the use of toxic reagents like phosgene. Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of carbamates can be characterized using techniques such as IR, NMR, and mass spectrometry. For instance, 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates have been synthesized and characterized using these methods . The molecular structure is crucial for understanding the reactivity and biological activity of the compound. Crystallographic data can also provide insights into the molecular conformation and intermolecular interactions, as seen in the study of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including hydrolysis to form the corresponding amines and carbon dioxide. The reactivity of carbamates can be influenced by the substituents on the phenyl ring. For example, the presence of chlorine atoms can affect the electron density and thus the reactivity of the compound. The study of multisubstituted chloro- and methyl-phenyl N-methylcarbamates has shown that the substitution pattern can significantly impact the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the molecular structure and the nature of the substituents. For example, the introduction of chloro substituents can increase the lipophilicity of the compound, which may affect its bioavailability and toxicity . The crystallographic study mentioned earlier also highlights the importance of intermolecular interactions in determining the solid-state properties of carbamate compounds .

Scientific Research Applications

Polymer Development

  • Polymer Synthesis: N-Aryl methacrylatoethyl carbamate monomers, including those derived from 4-chlorophenyl-isocyanate, have been used in the development of polymers through homopolymerisation and copolymerisation with methyl methacrylate. These polymers exhibit a range of molecular weights and have been studied for their thermal behavior in a nitrogen atmosphere (Krishnan, Choudhary, & Varma, 1992).

Chemical Synthesis and Analysis

  • Methyl N-phenyl Carbamate Synthesis: This compound plays a significant role in the non-phosgene route synthesis of methylene diphenyl diisocyanate, and its synthesis from dimethyl carbonate (DMC) and aniline has been explored. The reaction heat, Gibbs free energy change, and equilibrium constants were calculated to guide experimental research and scale-up processes (Tian Hengshui, 2008).

Herbicide and Pesticide Research

  • Herbicide Degradation: The compound Barban, which includes a 4-chloro-2-butynyl N-(3-chlorophenyl)carbamate structure, is a herbicide whose alkaline hydrolysis leads to 3-chloroaniline. Studies have explored the nucleophilic substitution reaction involved in this process (Bergon, Kouda-Bonafos, & Calmon, 1987).
  • Insecticide Toxicity and Activity: The toxicity and biological activity of various N-methylcarbamates, including chlorophenyl and methylphenyl derivatives, have been evaluated against different insect species. The study examined the relationship between chemical structure and biological activity (Metcalf, Fuertes-Polo, & Fukuto, 1963).

Agricultural Applications

  • Nanoparticle Carrier Systems: The development of nanoparticle systems for the sustained release of fungicides like Carbendazim (MBC) and Tebuconazole (TBZ), which involve structures like 4-chlorophenyl carbamate, has been studied. These systems offer enhanced delivery, reduced environmental toxicity, and increased stability (Campos et al., 2015).

Enzymatic Activity and Environmental Impact

  • Soil Bacterium Enzyme Activity: Enzymes from soil bacteria, like Pseudomonas sp., have been shown to hydrolyze phenylcarbamate herbicides, including compounds with a 3-chlorophenyl carbamate structure. This enzymatic activity is significant for understanding the biodegradation of these herbicides in soil environments (Kearney & Kaufman, 1965).

Mechanism of Action

Target of Action

It is structurally similar to pyraclostrobin , a member of the strobilurin group of fungicides . Strobilurin fungicides primarily target the mitochondrial respiration process in fungi .

Mode of Action

Considering its structural similarity to pyraclostrobin , it can be inferred that it might also act by inhibiting mitochondrial respiration. This is achieved by blocking electron transfer within the respiratory chain, which severely disrupts important cellular biochemical processes and results in the cessation of fungal growth .

Biochemical Pathways

Based on the mode of action of pyraclostrobin , it can be inferred that the compound might affect the electron transport chain in the mitochondria of fungi, disrupting ATP production and leading to cell death .

Pharmacokinetics

For pyraclostrobin, about 50% of the dose was absorbed in rats after oral administration . The majority (74-91%) of the dose was eliminated in the feces, with the remainder (10-13%) in the urine . The metabolism of Pyraclostrobin proceeds through three main pathways .

Result of Action

Based on the effects of pyraclostrobin , it can be inferred that the compound might cause severe disruption of cellular biochemical processes, leading to the cessation of fungal growth .

Action Environment

For pyraclostrobin, it was found that the compound dissipated quickly in a cucumber field with half-lives (dt 50) of 214–417 days on different sites and in different matrices . The degradation rate of Pyraclostrobin in soil was the fastest, followed by that on cucumber fruits and leaves .

properties

IUPAC Name

(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c17-15-8-6-14(7-9-15)12-20-16(19)18-11-10-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNPYIKCLNQPRX-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/NC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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